![molecular formula C19H17FN2O3 B2595351 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide CAS No. 946210-19-1](/img/structure/B2595351.png)
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
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Description
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, also known as FIIN-3, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Scientific Research Applications
Novel Antipsychotic Agents
Research has delved into the antipsychotic potential of structurally similar compounds, emphasizing their unique action mechanisms. For instance, a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were explored for their antipsychotic-like profiles in behavioral animal tests. Notably, these compounds exhibited reduced spontaneous locomotion in mice without inducing ataxia and did not bind to D2 dopamine receptors, differentiating them from traditional antipsychotics (Wise et al., 1987).
Photoreactions and Stability
The study of photoreactions in different solvents, such as acetonitrile and 2-propanol, provides insights into the stability and reactive properties of related compounds. For example, flutamide's photoreactions reveal the formation of specific radicals and nitro–nitrite rearrangements, highlighting the complex behavior of these molecules under light exposure and its implications for therapeutic applications (Watanabe et al., 2015).
Ligand-Protein Interactions and Photovoltaic Efficiency
Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs underscore their potential in ligand-protein interactions and as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit notable light harvesting efficiency (LHE) and non-linear optical (NLO) activity, suggesting applications beyond pharmaceuticals into renewable energy technologies (Mary et al., 2020).
Antitumor Activities
The synthesis and evaluation of glycine derivatives containing 5-fluorouracil demonstrate significant in vitro antitumor activity, illustrating the therapeutic potential of fluorophenyl-containing compounds in cancer treatment. Such studies are pivotal in developing new cancer therapies, offering insights into the compound's mechanism of action and efficacy (Yun-jun, 2011).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-6-8-14(9-7-13)18-10-15(22-25-18)11-21-19(23)12-24-17-5-3-2-4-16(17)20/h2-10H,11-12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWFHDYGFBNXHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide |
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